molecular formula C18H28BNO4S B13725091 N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13725091
M. Wt: 365.3 g/mol
InChI Key: TWNLWRORTZBOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a sulfonamide group, a cyclopentyl ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a wide range of aryl derivatives.

Scientific Research Applications

N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The dioxaborolane moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to the combination of its cyclopentyl, sulfonamide, and dioxaborolane groups. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H28BNO4S

Molecular Weight

365.3 g/mol

IUPAC Name

N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H28BNO4S/c1-13-12-15(25(21,22)20-14-8-6-7-9-14)10-11-16(13)19-23-17(2,3)18(4,5)24-19/h10-12,14,20H,6-9H2,1-5H3

InChI Key

TWNLWRORTZBOEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)C

Origin of Product

United States

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